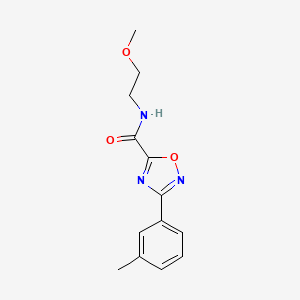![molecular formula C17H22ClN3O3 B5451791 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5451791.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C20H27ClN4O3 . It is a complex organic compound that contains several functional groups, including a pyrazole ring, a carboxamide group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H27ClN4O3 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxamide group (CONH2), a methoxy group (OCH3), and a chlorophenyl group (C6H4Cl). The exact spatial arrangement of these groups would be determined by a variety of factors, including the specific synthesis method used .Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Properties
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-pentan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c1-4-5-11(2)19-17(22)15-8-12(20-21-15)10-24-16-7-6-13(23-3)9-14(16)18/h6-9,11H,4-5,10H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMLCZQFZLKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=NNC(=C1)COC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-butyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5451708.png)
![methyl 5-amino-6-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B5451709.png)
![(cyclopropylmethyl)[3-(2-methoxyphenyl)-2-propen-1-yl]propylamine](/img/structure/B5451711.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5451722.png)
![4-ethyl-5-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5451730.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5451731.png)


![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5451753.png)

![1-methyl-6-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5451762.png)
![methyl 3-ethyl-2-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5451778.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5451798.png)
![7-methyl-2-{[2-(propylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5451804.png)
